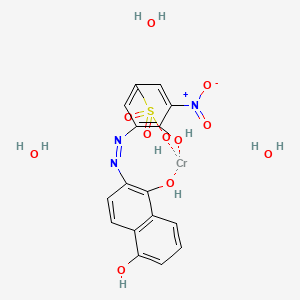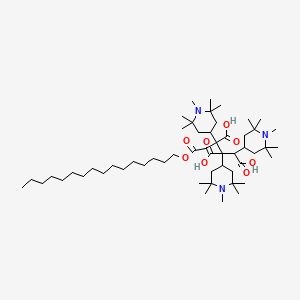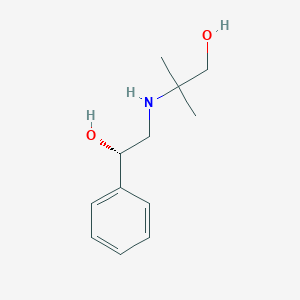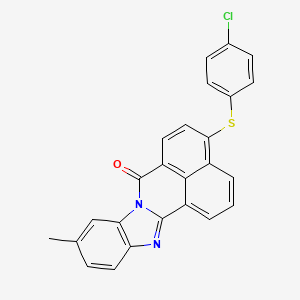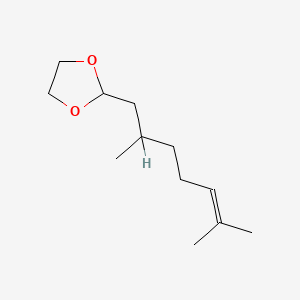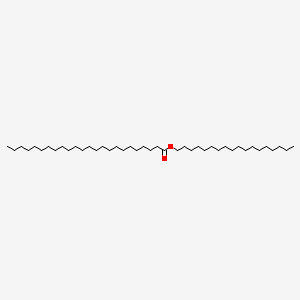
Stearyl lignocerate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stearyl lignocerate is a chemical compound classified as a wax ester. It is formed by the esterification of stearyl alcohol and lignoceric acid. Wax esters like this compound are known for their hydrophobic properties and are commonly found in natural waxes. These compounds are significant in various industrial applications due to their unique physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Stearyl lignocerate can be synthesized through the esterification reaction between stearyl alcohol and lignoceric acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction conditions often include temperatures ranging from 60°C to 100°C and may require several hours to complete.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes allow for better control over reaction conditions and can be scaled up to meet commercial demands. The use of advanced techniques such as ultrasonication-assisted flow strategies can further optimize the synthesis by minimizing side products and improving the overall yield .
Chemical Reactions Analysis
Types of Reactions
Stearyl lignocerate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding acids and alcohols.
Reduction: Reduction reactions can break down the ester bond, yielding stearyl alcohol and lignoceric acid.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under acidic or basic conditions.
Major Products Formed
Oxidation: Stearyl alcohol and lignoceric acid.
Reduction: Stearyl alcohol and lignoceric acid.
Substitution: Various esters or other substituted products depending on the reagents used.
Scientific Research Applications
Stearyl lignocerate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its role in biological membranes and its impact on membrane fluidity.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Mechanism of Action
The mechanism by which stearyl lignocerate exerts its effects is primarily through its hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. The molecular targets include various membrane proteins and lipid molecules, influencing cellular processes such as signaling and transport .
Comparison with Similar Compounds
Similar Compounds
- Stearyl oleate
- Arachidyl oleate
- Stearyl linoleate
Comparison
Stearyl lignocerate is unique due to its long carbon chain length, which imparts higher melting points and greater hydrophobicity compared to shorter-chain esters like stearyl oleate. This makes it particularly useful in applications requiring high thermal stability and water resistance .
Properties
CAS No. |
42233-55-6 |
|---|---|
Molecular Formula |
C42H84O2 |
Molecular Weight |
621.1 g/mol |
IUPAC Name |
octadecyl tetracosanoate |
InChI |
InChI=1S/C42H84O2/c1-3-5-7-9-11-13-15-17-19-21-22-23-24-25-26-28-30-32-34-36-38-40-42(43)44-41-39-37-35-33-31-29-27-20-18-16-14-12-10-8-6-4-2/h3-41H2,1-2H3 |
InChI Key |
FYBFMNFKIVUBJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


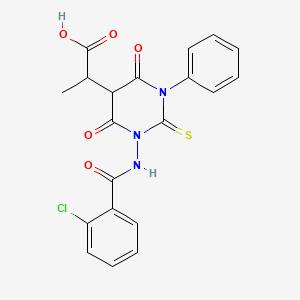

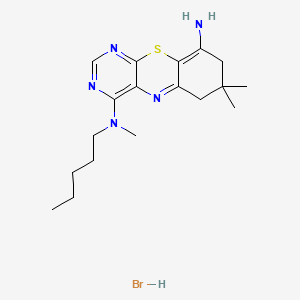
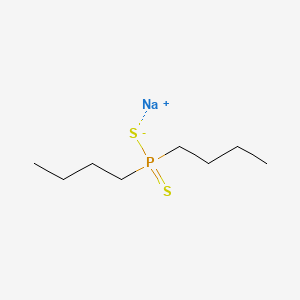



![1,3-Diisocyanato-2-methylbenzene;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;propane-1,2-diol](/img/structure/B12701250.png)
